(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
Description
Properties
IUPAC Name |
4-[4-[(5R)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXXSYVEWAYIGZ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one is a compound that belongs to the class of oxazolidinone derivatives. These compounds have gained significant attention due to their potential therapeutic applications, particularly in the field of antibacterial agents. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 286.31 g/mol. Its structure features a morpholinone ring and an oxazolidinone moiety, which are critical for its biological activity.
Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the formation of the initiation complex necessary for translation, effectively halting bacterial growth. Studies have shown that this compound exhibits a similar mechanism, leading to its classification as a potential antibacterial agent.
Antibacterial Efficacy
Research indicates that this compound demonstrates significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in several studies:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Streptococcus pneumoniae | 8 |
These values suggest that the compound is particularly effective against Gram-positive bacteria, which is consistent with the behavior of other oxazolidinones.
Cytotoxicity Studies
While assessing antibacterial properties, it is crucial to evaluate cytotoxicity to ensure safety for potential therapeutic use. In vitro studies have shown that this compound exhibits low cytotoxicity in human cell lines, with IC50 values significantly higher than its MIC values, indicating a favorable therapeutic index.
Case Studies and Research Findings
- In Vivo Studies : A study published in Antimicrobial Agents and Chemotherapy evaluated the in vivo efficacy of this compound in a murine model infected with MRSA. The results demonstrated a significant reduction in bacterial load in treated animals compared to controls, suggesting potential for clinical application against resistant strains.
- Combination Therapy : Research has also explored the effects of combining this compound with other antibiotics. A synergistic effect was observed when used alongside beta-lactams, enhancing overall antibacterial efficacy and potentially reducing resistance development.
- Resistance Mechanisms : Investigations into bacterial resistance mechanisms revealed that mutations in ribosomal RNA can confer resistance to oxazolidinones. However, this compound showed effectiveness against some resistant strains, indicating its potential as a next-generation antibiotic.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of (R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. This compound has shown significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- T47-D (breast cancer)
- MDA-MB 231 (triple-negative breast cancer)
In vitro assays demonstrated that this compound exhibits an IC50 value ranging from 27.7 to 39.2 µM against these cancerous cell lines while showing minimal toxicity to normal cell lines such as NIH-3T3 (IC50 > 100 µM) . These findings suggest that it may serve as a lead compound for the development of new anticancer agents.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 | 27.7 | Breast cancer |
| T47-D | 39.2 | Breast cancer |
| MDA-MB 231 | - | Triple-negative breast cancer |
| NIH-3T3 | >100 | Normal cell line |
Antibacterial Properties
The oxazolidinone derivatives, including this compound, have been recognized for their antibacterial properties. They are particularly effective against clinically relevant Gram-positive bacteria and anaerobic pathogens . The mechanism often involves inhibition of protein synthesis, making them valuable in treating infections caused by resistant strains.
Case Study 1: Anticancer Efficacy
In a study published in Molbank, researchers evaluated the anticancer efficacy of various oxazolidinone derivatives, including our compound of interest. The study utilized MTT assays to assess cytotoxicity across different cell lines, confirming that compounds with similar structural characteristics exhibited selective toxicity towards cancer cells while sparing normal cells .
Case Study 2: Mechanistic Studies
Another research article explored the mechanism of action for oxazolidinones, revealing that these compounds disrupt bacterial protein synthesis by binding to the ribosomal RNA component of the 23S rRNA, thus inhibiting translation . This mechanism underpins their effectiveness against resistant bacterial strains.
Chemical Reactions Analysis
Step 1: Formation of Intermediate V
Reacting 4-(4-morpholin-3-onyl)aniline (VII) with (R)-epichlorohydrin (VI) under basic conditions yields 4-[4-(3-chloro-2(R)-hydroxy-propylamino)-phenyl]-morpholin-3-one (V) .
Step 2: Cyclization to Intermediate IV
Intermediate V undergoes cyclization using carbonyl diimidazole (CDI) to form 4-[4-(5(R)-chloromethyl-2-oxo-oxazolidin-3-yl)-phenyl]-morpholin-3-one (IV) .
-
Example : 57 g of V reacted with CDI (32 g) in methylene chloride at 30°C for 20 hr, yielding 48 g of IV .
Step 3: Phthalimide Coupling
Intermediate IV reacts with potassium phthalimide in DMF under reflux to produce 2-{2-oxo-3-[4-(3-oxo-morpholin-4-yl)phenyl]-oxazolidin-5(S)-ylmethyl}-isoindole-1,3-dione (III) .
Step 4: Deprotection to Target Compound
III undergoes deprotection using hydrazine or methylamine to yield the final product:
Cyclization via CDI
CDI facilitates the formation of the oxazolidinone ring by activating the hydroxyl group for nucleophilic attack, forming a carbamate intermediate that cyclizes to IV .
Phthalimide Alkylation
The chloromethyl group in IV undergoes nucleophilic substitution with potassium phthalimide, introducing the phthalimido-protected amine .
Reaction Optimization Data
Industrial-Scale Adaptations
-
Solvent-Free Options : Step 1 (V synthesis) can proceed without solvents, reducing waste .
-
Temperature Control : Boiling point of methanol (65°C) optimizes reaction kinetics for step 1 .
Critical Research Findings
-
Stereoselectivity : The (R)-configuration at C5 of the oxazolidinone ring is essential for rivaroxaban’s bioactivity.
-
Eco-Friendly Advances : Aqueous reaction mixtures in step 1 reduce environmental impact .
-
Purification : Activated carbon treatment removes colored impurities, achieving >99% purity .
Comparison with Similar Compounds
Structural Analogs and Enantiomeric Differences
Table 1: Key Structural Analogs and Enantiomers
Key Observations:
- Enantiomeric Activity : The (S) -enantiomer is integral to rivaroxaban’s synthesis and exhibits factor Xa inhibitory activity, albeit weaker than the parent drug . The (R) -enantiomer’s activity remains underexplored but may differ due to stereochemical effects on target binding .
- Substituent Effects: Replacing the aminomethyl group with hydroxymethyl (CAS 168828-82-8) reduces stability in gastric fluid, as seen in related oxazolidinones . Halogenated derivatives (e.g., chloromethyl, CAS 496031-57-3) are synthetically versatile but may introduce toxicity risks .
Pharmacological and Stability Comparisons
Table 2: Pharmacological and Stability Data
*SGF: Simulated Gastric Fluid
Key Findings:
- Factor Xa Inhibition : The (S) -enantiomer shows modest inhibitory activity, while the (R) -form’s potency is unreported but likely lower due to stereochemical mismatch with the target .
- Stability: Aminomethyl-substituted oxazolidinones (e.g., (S)- and (R) -forms) are generally stable in physiological media, unlike analogs with tert-butyl or methyl-triazole groups, which degrade in gastric fluid .
Key Notes:
Preparation Methods
Reaction of 4-(4-morpholin-3-onyl)aniline with (R)-Epichlorohydrin
Reactants : 4-(4-morpholin-3-onyl)aniline (or its salt) and (R)-epichlorohydrin.
Reaction conditions : The reaction is typically carried out in organic solvents that are neutral to reactants. Suitable solvents include alcohols (methanol, ethanol, t-amyl alcohol, t-butyl alcohol, isopropyl alcohol), cyclic ethers (tetrahydrofuran), and polar aprotic solvents (N,N-dimethylformamide, N,N-dimethylacetamide, acetonitrile), or mixtures thereof.
Process notes : The reaction can be performed with or without organic solvents, but organic solvents often improve yield and reproducibility. The reaction proceeds to give 4-[4-(3-chloro-2(R)-hydroxy-propyl amino)-phenyl]-morpholin-3-one.
Cyclization to Form the Oxazolidinone Ring
Reagents : Suitable cyclization reagents are used to promote intramolecular ring closure, converting the chlorohydroxypropyl intermediate into the oxazolidinone ring.
Outcome : This step yields 4-[4-(5(R)-chloromethyl-2-oxo-oxazolidin-3-yl)-phenyl]-morpholin-3-one.
Conditions : Cyclization is typically carried out under controlled temperature and pH conditions to maintain stereochemistry and avoid side reactions.
Conversion of Chloromethyl to Aminomethyl Group
Reagents : The chloromethyl group is substituted with an aminomethyl group using suitable amination reagents or conditions.
Result : The target compound, (R)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, is obtained.
Purification : The compound can be isolated as a free base or as a salt (e.g., methanesulfonate) to improve stability and crystallinity.
Process Optimization and Industrial Scale Considerations
The processes are designed to be eco-friendly , cost-effective , and robust , suitable for industrial scale-up.
Reaction steps have been optimized to minimize organic solvent use and improve yields.
The stereochemical purity is maintained throughout the synthesis, critical for the biological activity of the final drug.
The processes are reproducible and scalable, with good chemical and optical purity of the intermediate.
Summary Table of Preparation Steps
| Step | Reactants / Intermediates | Reagents / Conditions | Product | Notes |
|---|---|---|---|---|
| a) | 4-(4-morpholin-3-onyl)aniline + (R)-epichlorohydrin | Organic solvents (alcohols, ethers, polar aprotic solvents) | 4-[4-(3-chloro-2(R)-hydroxy-propyl amino)-phenyl]-morpholin-3-one | Reaction can be solvent-free or solvent-assisted; stereochemistry preserved |
| b) | Intermediate from step a) | Cyclization reagent (unspecified) | 4-[4-(5(R)-chloromethyl-2-oxo-oxazolidin-3-yl)-phenyl]-morpholin-3-one | Intramolecular ring closure forming oxazolidinone ring |
| c) | Chloromethyl oxazolidinone intermediate | Amination reagent | This compound | Aminomethyl substitution; product isolated as free base or salt |
Representative Research Findings and Patents
The process was disclosed in patents such as US20130172554A1 and EP2613787A2, emphasizing simple, eco-friendly, and scalable methods.
The use of (R)-epichlorohydrin ensures the correct stereochemistry at the oxazolidinone ring.
Cyclization conditions and choice of reagents are critical to avoid racemization and side reactions.
The final amination step can be performed under mild conditions to ensure high yield and purity.
Additional patents (e.g., EP2521723A1, EP2895176B1) describe related intermediates and alternative routes, confirming the robustness of these methods.
Q & A
Q. Key factors affecting yield/purity :
- Solvent polarity (acetic acid vs. DMF).
- Catalyst loading (CuAAC requires precise Cu(I) ratios).
- Reaction time (prolonged heating may degrade sensitive oxazolidinone rings).
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Q. Basic
- NMR : H/C NMR confirms regiochemistry (e.g., oxazolidinone C=O at ~170 ppm) and stereochemistry (coupling constants for chiral centers) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., CHNO: [M+H] = 292.1297) and detects impurities (e.g., hydrochloride salt at m/z 328) .
- X-ray crystallography : Resolves absolute configuration, critical for enantiopure APIs .
How can researchers resolve contradictions in stereochemical assignments during synthesis?
Q. Advanced
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, with mobile phases optimized for polar morpholinone groups .
- Optical rotation : Compare experimental [α] values with literature (e.g., (S)-enantiomer: [α] = +32° in methanol) .
- Circular dichroism (CD) : Correlates Cotton effects with absolute configuration, especially for oxazolidinone rings .
What strategies are employed to minimize byproduct formation, such as the hydrochloride salt (CAS 898543-06-1), during synthesis?
Q. Advanced
Q. Common byproducts :
| Byproduct | CAS | Mitigation Strategy |
|---|---|---|
| Hydrochloride salt | 898543-06-1 | Neutralization |
| Oxazolidinone ring-opened derivative | – | Anhydrous conditions |
What is the role of this compound as an intermediate in pharmaceutical agents like Rivaroxaban?
Basic
The compound is a key chiral intermediate in synthesizing Rivaroxaban (anticoagulant). Its morpholinone and oxazolidinone moieties contribute to binding specificity for Factor Xa. Researchers optimize its enantiomeric purity (>99% ee) via asymmetric catalysis or chiral resolution to ensure pharmacological activity .
How do researchers optimize reaction conditions to enhance enantiomeric excess in the final product?
Q. Advanced
- Catalyst screening : Chiral ligands like BINAP or Salen complexes improve ee in cyclization steps .
- Temperature gradients : Lower temperatures (–20°C) reduce racemization in nucleophilic substitutions .
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states in stereoselective steps .
Q. Optimization Example :
| Parameter | Effect on ee |
|---|---|
| 10 mol% (R)-BINAP | +25% ee |
| THF vs. DCM | +15% ee |
| –20°C vs. RT | +10% ee |
What are the key considerations in designing a scalable synthesis protocol for this compound?
Q. Basic
- Solvent selection : Replace acetic acid with recyclable solvents (e.g., ethanol) to reduce costs .
- Catalyst recovery : Immobilize Cu(I) on silica to enable reuse in click chemistry .
- Safety : Avoid exotherms in oxazolidinone ring formation by controlled addition of reagents .
What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Q. Advanced
- HPLC-MS/MS : Detects sub-0.1% impurities (e.g., des-amino analogs) using C18 columns and ion-pairing agents .
- Spiking studies : Add reference standards (e.g., CAS 446292-10-0) to confirm retention times .
- Forced degradation : Expose the compound to heat/humidity to identify labile sites (e.g., oxazolidinone hydrolysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
